molecular formula C12H13N3O2 B11802545 2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide

2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide

Cat. No.: B11802545
M. Wt: 231.25 g/mol
InChI Key: YVOOYJSSOIYIJH-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide typically involves the condensation of 4-aminophenyl derivatives with oxazole precursors under controlled conditions. One common method includes the reaction of 4-aminophenylacetic acid with oxalyl chloride to form an intermediate, which is then cyclized with dimethylamine to yield the target compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity. Solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Nucleophiles such as amines or thiols can react with the carboxamide group in the presence of base catalysts like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the aminophenyl group.

    Reduction: Amines derived from the oxazole ring.

    Substitution: Various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s structure allows it to interact with nucleic acids and proteins, disrupting their normal function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its antitumor properties.

    2-(4-Aminophenyl)imidazole: Used in the synthesis of pharmaceuticals.

    2-(4-Aminophenyl)thiazole: Exhibits antimicrobial activity.

Uniqueness

2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(4-aminophenyl)-N,5-dimethyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-7-10(11(16)14-2)15-12(17-7)8-3-5-9(13)6-4-8/h3-6H,13H2,1-2H3,(H,14,16)

InChI Key

YVOOYJSSOIYIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)NC

Origin of Product

United States

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